2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide: is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps, starting with the formation of the imidazole core. One common approach is the Hantzsch synthesis , which involves the condensation of an aldehyde with a β-keto ester and ammonia or an ammonium salt. The reaction conditions usually require heating and the presence of a strong acid catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistency and efficiency. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can help optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.
Reduction: : The imidazole ring can be reduced to form imidazolines.
Substitution: : The ethyl and tolyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed
Oxidation: : Phenolic derivatives, such as hydroquinone derivatives.
Reduction: : Imidazolines, which are less reactive than imidazoles.
Substitution: : Derivatives with different functional groups, depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The imidazole ring can bind to enzymes or receptors, modulating their activity. The phenyl and tolyl groups may enhance the compound's ability to penetrate cell membranes and reach its target sites.
Comparison with Similar Compounds
2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide: is unique due to its specific structural features, which differentiate it from other imidazole derivatives. Similar compounds include:
Imidazole: : The simplest imidazole derivative.
Benzimidazole: : Contains a fused benzene ring.
Thiazole: : Contains a sulfur atom in the ring.
These compounds share the imidazole core but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
2-(1-ethyl-5-phenylimidazol-2-yl)sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-3-23-18(16-7-5-4-6-8-16)13-21-20(23)25-14-19(24)22-17-11-9-15(2)10-12-17/h4-13H,3,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMNQSMSMHTGOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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